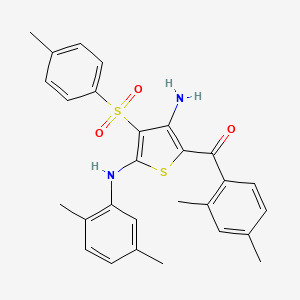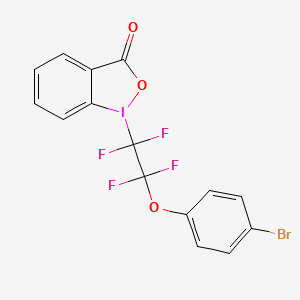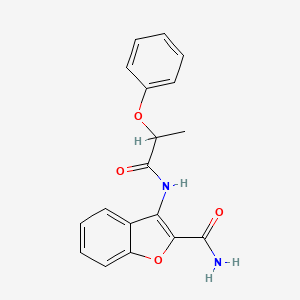
3-(2-Phenoxypropanamido)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-Phenoxypropanamido)benzofuran-2-carboxamide" is a derivative of benzofuran, which is a heterocyclic compound with a fused benzene and furan ring. Benzofuran derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications, including anticancer, antimicrobial, and cholinesterase inhibitory effects .
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various catalytic systems. One method involves a Rh(III)-catalyzed cascade [3 + 2] annulation of N-phenoxyacetamides with propiolates, which uses the internal oxidative O-N bond as the directing group. This process is regio- and stereoselective, leading to benzofuran-2(3H)-ones with exocyclic enamino motifs . Another approach is the palladium-catalyzed oxidative cyclization of 3-phenoxyacry
科学的研究の応用
Synthesis and Biological Evaluation
A study conducted by Lavanya et al. (2017) focused on the synthesis of new derivatives similar to 3-(2-Phenoxypropanamido)benzofuran-2-carboxamide, specifically 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives. These compounds were synthesized to explore new bioactive chemical entities and were evaluated for their antimicrobial, anti-inflammatory, and radical scavenging activities. The synthesized compounds were characterized using NMR, IR, Mass, and X-ray crystallographic techniques, highlighting the importance of detailed chemical analysis in the development of potentially bioactive compounds (Lavanya, Sribalan, & Padmini, 2017).
Application in β-Amyloid Aggregation Inhibition
Choi et al. (2004) described the synthesis of a series of 2-(4-hydroxyphenyl)benzofurans, demonstrating a one-pot reaction that yielded compounds with potential as β-amyloid aggregation inhibitors. This research is significant as it provides insights into the development of therapeutic agents for diseases characterized by amyloid aggregation, such as Alzheimer's disease (Choi, Seo, Son, & Kang, 2004).
Anti-inflammatory, Analgesic, and Antipyretic Properties
Xie et al. (2014) synthesized a series of benzofuran-2-carboxamides with significant biological and medicinal importance using a microwave-assisted approach. These compounds were tested for their in vivo anti-inflammatory, analgesic, and antipyretic activities, with some derivatives showing potent effects. This research underscores the therapeutic potential of benzofuran derivatives in treating conditions associated with inflammation and pain (Xie et al., 2014).
Antioxidant and Antibacterial Activities
Shankerrao et al. (2013) synthesized a new series of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and evaluated them for in vitro antioxidant and antibacterial activities. This study highlights the potential of benzofuran derivatives in combating oxidative stress and bacterial infections, further emphasizing the diverse applications of these compounds in scientific research (Shankerrao, Bodke, & Mety, 2013).
作用機序
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a manner that leads to their observed biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, oxidative stress response, and viral replication, among others .
Result of Action
Based on the known activities of benzofuran compounds, the effects could potentially include inhibition of cell growth, induction of oxidative stress, and inhibition of viral replication .
将来の方向性
Benzofuran compounds, including “3-(2-Phenoxypropanamido)benzofuran-2-carboxamide”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .
特性
IUPAC Name |
3-(2-phenoxypropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11(23-12-7-3-2-4-8-12)18(22)20-15-13-9-5-6-10-14(13)24-16(15)17(19)21/h2-11H,1H3,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGXISBJNRGTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

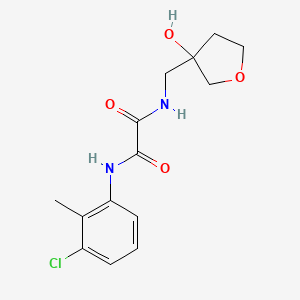
![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2541069.png)
![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B2541072.png)
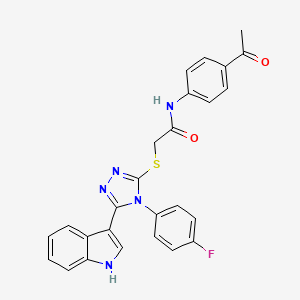
![Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2541076.png)

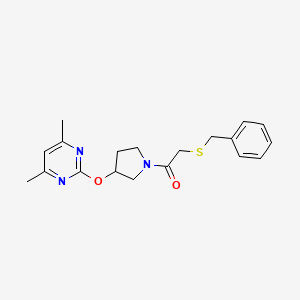
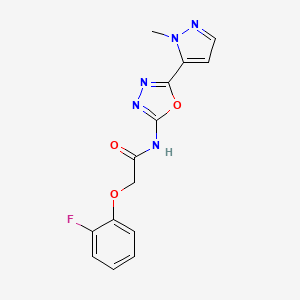
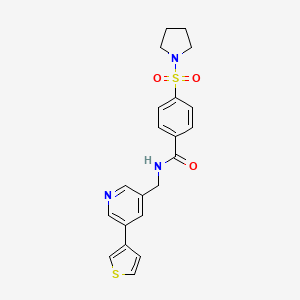
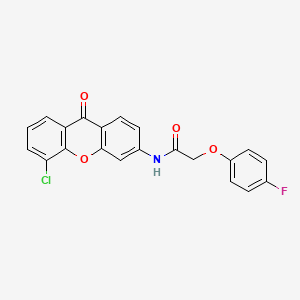
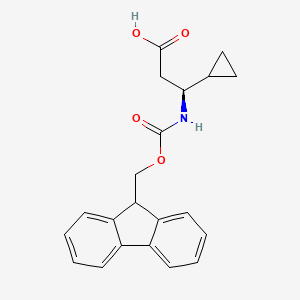
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2541085.png)
